4-Amino-2-methylisoindoline-1,3-dione is classified as an isoindoline derivative. Its chemical structure consists of an isoindoline core with an amino group at the 4-position and a methyl group at the 2-position. This classification places it within a broader category of compounds that exhibit diverse pharmacological properties.
The synthesis of 4-Amino-2-methylisoindoline-1,3-dione can be achieved through various methods, including the following:
The molecular structure of 4-Amino-2-methylisoindoline-1,3-dione can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structure:
4-Amino-2-methylisoindoline-1,3-dione participates in several chemical reactions:
These reactions typically require specific catalysts or reagents and may involve controlling temperature and pH to achieve desired yields.
The mechanism of action for compounds like 4-Amino-2-methylisoindoline-1,3-dione often involves:
Quantitative structure–activity relationship (QSAR) studies provide insights into how structural modifications affect biological activity.
4-Amino-2-methylisoindoline-1,3-dione has several notable applications:
Isoindoline-1,3-dione (phthalimide) represents a privileged scaffold in medicinal chemistry, characterized by a planar, bicyclic structure consisting of a benzene ring fused to a five-membered dicarboximide ring. This configuration imparts significant electronic properties and hydrogen-bonding capabilities due to the two carbonyl groups flanking the nitrogen atom. The scaffold's aromatic core facilitates π-π stacking interactions with biological targets, while the imide nitrogen allows for N-alkylation or N-arylation, enabling structural diversification. Substituents at the 4-position (such as amino groups) and the nitrogen atom (such as methyl groups) significantly modulate the molecule's electronic distribution, polarity, and binding affinity. For 4-amino-2-methylisoindoline-1,3-dione (C₉H₈N₂O₂, MW 176.17 g/mol), the electron-donating amino group enhances resonance within the aromatic system, increasing electron density at positions 5 and 7, while the methyl group on nitrogen reduces intermolecular hydrogen bonding compared to unsubstituted phthalimides [3] [7] [8].
Table 1: Structural Attributes of 4-Amino-2-methylisoindoline-1,3-dione
Property | Value/Descriptor |
---|---|
Molecular Formula | C₉H₈N₂O₂ |
Molecular Weight | 176.17 g/mol |
IUPAC Name | 4-amino-2-methylisoindole-1,3-dione |
SMILES | O=C1N(C)C(C2=C1C=CC=C2N)=O |
XLogP3 | 1.01 (Indicating moderate lipophilicity) |
Hydrogen Bond Acceptors | 4 (Carbonyl oxygens and amino nitrogen) |
Hydrogen Bond Donors | 1 (Amino group) |
The exploration of isoindoline-1,3-dione derivatives began with the recognition of phthalimide's intrinsic biological properties, notably its anti-inflammatory and sedative effects (e.g., thalidomide). However, the focus shifted towards amino-substituted derivatives to enhance target specificity and reduce off-target effects. The synthesis of 4-amino-2-methylisoindoline-1,3-dione (CAS 2257-85-4) emerged as a strategic advancement, leveraging the electron-donating and hydrogen-bonding capabilities of the para-amino group. Historically, this modification proved pivotal in improving interactions with enzymatic targets like acetylcholinesterase (AChE) and cytochrome P450 isoforms. Early pharmacological studies revealed that amino-substituted phthalimides, particularly 4-amino derivatives, exhibited superior inhibitory potencies against microbial and neuronal targets compared to their non-amino counterparts. This led to their incorporation into hybrid molecules designed for multifunctional activity, especially in neurodegenerative and infectious disease research. The methyl group on the imide nitrogen further optimized pharmacokinetic properties like metabolic stability and membrane permeability [5] [7] [8].
Table 2: Historical Milestones in Amino-Substituted Isoindoline-1,3-dione Development
Time Period | Development | Significance |
---|---|---|
Pre-2000s | Exploration of basic phthalimide pharmacology (e.g., thalidomide derivatives) | Established core scaffold’s biological relevance but highlighted toxicity issues |
Early 2000s | Rational design of 4-amino-N-methylphthalimide variants | Improved target selectivity and synthetic accessibility |
2010–Present | Integration into hybrid molecules (e.g., AChE inhibitors, antifungals) | Demonstrated potent IC₅₀ values (e.g., 2.1 µM for AChE) and multi-target profiles |
4-Amino-2-methylisoindoline-1,3-dione serves as a critical pharmacophore and synthetic intermediate in designing therapeutics, primarily due to its dual functionality and optimized physicochemical profile. Its role manifests in three key areas:
Molecular Hybridization: The compound acts as a versatile building block for hybrid molecules targeting complex diseases. Notably, it forms the PAS-binding component in anti-Alzheimer agents, where it is linked to CAS-targeting moieties like N-benzyl pyridinium via amide or alkyl spacers. These hybrids exhibit enhanced AChE inhibition (IC₅₀ = 2.1–7.4 µM), surpassing reference drugs like rivastigmine in potency [2] [8].
Enzyme Inhibition: The 4-amino group and carbonyl oxygens enable specific interactions with catalytic sites. In cholinesterase inhibition, the scaffold binds the peripheral anionic site (PAS) of AChE, disrupting amyloid-β aggregation. In antifungal applications, it impairs cytochrome P450-dependent ergosterol synthesis in pathogens like Fusarium oxysporum and Candida albicans, with derivatives like AK4 and BK5 showing leading activity [8] [10].
Table 3: Key Molecular Interactions of 4-Amino-2-methylisoindoline-1,3-dione in Biological Systems
Target | Interaction Mechanism | Biological Outcome |
---|---|---|
Acetylcholinesterase (AChE) | π-π stacking with Trp286 in PAS; H-bonding via 4-amino group | Inhibition of AChE (IC₅₀ ~2.1 µM); reduced amyloid-β aggregation |
Cytochrome P450 (CYP) | Coordination with heme iron; hydrophobic interactions | Disruption of ergosterol synthesis in fungi |
Succinate Dehydrogenase (SDH) | Binding to ubiquinone site via amino and carbonyl groups | Inhibition of mitochondrial respiration in pathogens |
Compound Names Mentioned:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1